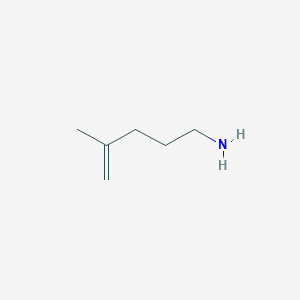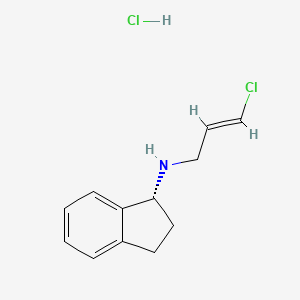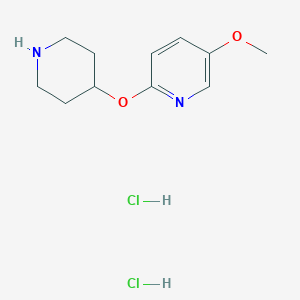
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a small molecule that belongs to the class of pyridine derivatives and was first synthesized in 2002 by Servier Laboratories, a French pharmaceutical company. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form. The compound can be further characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Neuroscience: The compound exhibits potent and selective inhibitory activity against the glycine transporter GlyT1, which is involved in the regulation of synaptic transmission in the nervous system.
Pharmacology: It is used as a tool compound to investigate the role of the glycine transporter GlyT1 in synaptic transmission and cognitive function.
Drug Discovery: The compound is being explored for its potential therapeutic applications in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. This transporter is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing synaptic transmission and cognitive function.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxypyridine: A precursor in the synthesis of the compound.
Piperidine: Another precursor used in the synthesis.
Other GlyT1 inhibitors: Compounds that also inhibit the glycine transporter GlyT1 but may have different chemical structures and properties. The uniqueness of this compound lies in its specific chemical structure and its potent and selective inhibitory activity against GlyT1.
Eigenschaften
Molekularformel |
C11H18Cl2N2O2 |
|---|---|
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
InChI-Schlüssel |
YRXOQBFRUBIFGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)
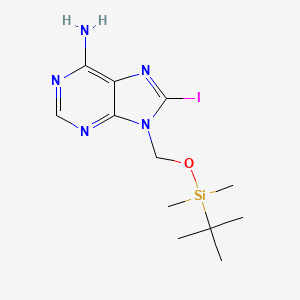

![2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)
![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)

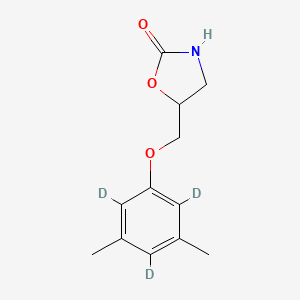
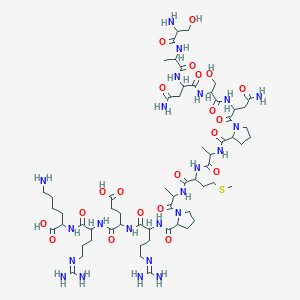
![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)

